molecular formula C15H19NO3 B13003572 Cyclohexyl 4-methoxybenzylidenecarbamate

Cyclohexyl 4-methoxybenzylidenecarbamate

Cat. No.: B13003572
M. Wt: 261.32 g/mol
InChI Key: IUGKDEUTTDLHKT-LFIBNONCSA-N
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Description

Cyclohexyl 4-methoxybenzylidenecarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a cyclohexyl group, a methoxybenzylidene moiety, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

cyclohexyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C15H19NO3/c1-18-13-9-7-12(8-10-13)11-16-15(17)19-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+

InChI Key

IUGKDEUTTDLHKT-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-methoxybenzylidenecarbamate typically involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate by reaction with phosgene or a phosgene equivalent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine moiety can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of cyclohexyl 4-methoxybenzylamine.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl 4-methoxybenzylidenecarbamate has been studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of carbamates can exhibit anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents. For instance, studies have demonstrated that similar carbamate compounds can effectively inhibit serine proteases, which are involved in numerous physiological processes and disease states .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored as a component in coatings and adhesives. These materials benefit from the compound's ability to form strong bonds with various substrates, enhancing durability and resistance to environmental factors .

Cosmetic Formulations

In the cosmetic industry, this compound is recognized for its potential as an ingredient in skin care products.

Skin Conditioning Agents

The compound's ability to act as a skin conditioning agent makes it valuable in cosmetic formulations. It can enhance the texture and feel of products, providing moisturizing benefits without leaving a greasy residue .

UV Protection

Some studies suggest that carbamate derivatives may offer UV protection when incorporated into sunscreens or other topical formulations. This property is critical for developing effective sun protection products that aim to reduce skin damage caused by UV radiation .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential therapeutic use
Enzyme Inhibition Effective inhibition of serine proteases; implications for drug design
Polymer Synthesis Improved mechanical strength and thermal stability in polymer matrices
Cosmetic Formulations Enhanced moisturizing effects; potential UV protection

Mechanism of Action

The mechanism of action of Cyclohexyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Cyclohexyl 4-methoxybenzylidenecarbamate can be compared with other carbamate compounds, such as:

    Carbendazim: A fungicide with a similar carbamate structure but different biological activity.

    Dicyclomine: An anticholinergic drug with a different mechanism of action but similar structural features.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Cyclohexyl 4-methoxybenzylidenecarbamate is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by research findings and data tables.

Synthesis and Structural Characterization

This compound can be synthesized through the reaction of cyclohexylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The structural characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the desired carbamate derivative.

Biological Properties

The biological activity of this compound has been investigated in various studies, revealing several key properties:

1. Anticancer Activity:
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

2. Antimicrobial Activity:
This compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity.

3. Antioxidant Properties:
this compound has been evaluated for its antioxidant capabilities, showing potential in scavenging free radicals and reducing oxidative stress in cellular models.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Effects:
    A study conducted on MCF-7 cells revealed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development as an anticancer agent .
  • Antimicrobial Testing:
    In another study, the compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 8 µg/mL against S. aureus .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-715 µM
AnticancerPC-320 µM
AntimicrobialStaphylococcus aureus8 µg/mL
AntioxidantDPPH ScavengingIC50 = 25 µM

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that its anticancer activity may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell proliferation.

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